1-[4-(1,3-thiazol-2-yloxy)benzoyl]-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-[4-(1,3-thiazol-2-yloxy)benzoyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a benzoyl group, and a trifluoromethyl-substituted phenyl ring
Mechanism of Action
Target of Action
Compounds with thiazole rings have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
(4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone: plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been found to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of (4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of (4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes, altering their conformation and activity. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of substrates . Additionally, it can activate transcription factors that regulate gene expression, leading to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been shown to cause changes in cellular function, such as alterations in gene expression and enzyme activity, which can persist even after the compound is removed .
Dosage Effects in Animal Models
The effects of (4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can cause toxic or adverse effects, such as oxidative stress, apoptosis, and organ damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with low doses being beneficial and high doses being harmful .
Metabolic Pathways
(4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can affect the activity of cytochrome P450 enzymes, leading to changes in the metabolism of drugs and endogenous compounds . Additionally, it can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of (4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and distribution within cells . Additionally, it can bind to proteins in the cytoplasm and nucleus, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of (4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it affects mitochondrial function and energy production . Additionally, it can be directed to the nucleus, where it influences gene expression and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-thiazol-2-yloxy)benzoyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using benzoyl chloride and a suitable Lewis acid catalyst.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of appropriate amines with dihaloalkanes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-thiazol-2-yloxy)benzoyl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential antimicrobial agent due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent in treating bacterial infections.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-[4-(1,3-thiazol-2-yloxy)benzoyl]-4-[3-(trifluoromethyl)phenyl]piperazine: shares similarities with other thiazole-containing compounds and piperazine derivatives.
Imidazole-containing compounds: These compounds also feature a nitrogen-containing heterocycle and have diverse biological activities.
Indole derivatives: Indole-containing compounds are known for their wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-(1,3-thiazol-2-yloxy)phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2S/c22-21(23,24)16-2-1-3-17(14-16)26-9-11-27(12-10-26)19(28)15-4-6-18(7-5-15)29-20-25-8-13-30-20/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYMIHFEGLIYGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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